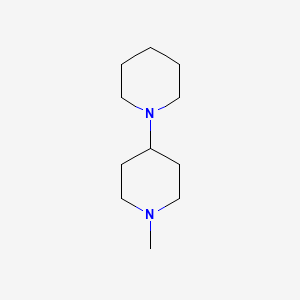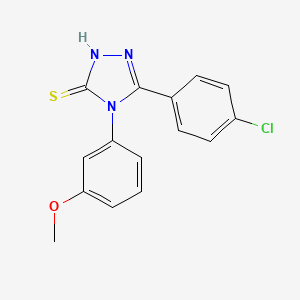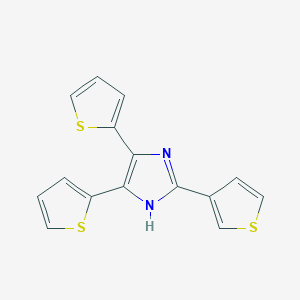
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole, also known as DTI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase C (PKC) and has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities.
Wirkmechanismus
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole is a potent inhibitor of PKC, which is a family of serine/threonine kinases involved in a variety of cellular processes, including cell growth, differentiation, and survival. PKC is overexpressed in many cancer cells, and its inhibition by 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has been shown to exhibit anti-inflammatory and anti-viral activities. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole also inhibits the replication of several viruses, including HIV-1 and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has some limitations as well. It is a yellow solid, which makes it difficult to dissolve in aqueous solutions. Additionally, its anti-cancer activity is not specific to any particular type of cancer, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole. Finally, the potential use of 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole as a therapeutic agent for cancer and other diseases should be explored further.
Conclusion:
In conclusion, 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of PKC and has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has several advantages as a research tool, but also has some limitations. There are several future directions for the research on 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole, and its potential use as a therapeutic agent for cancer and other diseases should be explored further.
Synthesemethoden
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole can be synthesized by the reaction of 2-amino-4,5-di-2-thienyl-1H-imidazole with 3-bromothiophene in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and yields 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole as a yellow solid.
Wissenschaftliche Forschungsanwendungen
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole exerts its anti-cancer activity by inhibiting PKC, which is involved in the regulation of cell growth and survival.
Eigenschaften
IUPAC Name |
4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S3/c1-3-11(19-6-1)13-14(12-4-2-7-20-12)17-15(16-13)10-5-8-18-9-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRCQDBOBRUFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)
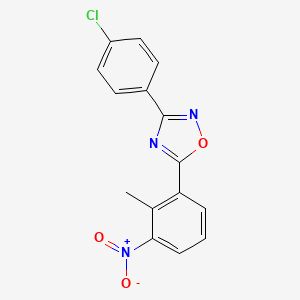
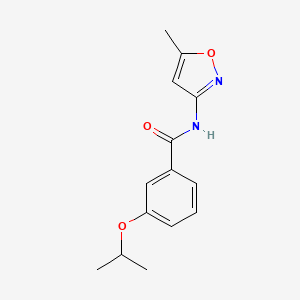
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)

